5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound that features multiple functional groups, including benzoyloxy, oxo, and carbohydrazonoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-toluidine derivatives, followed by acylation, hydrazonation, and esterification reactions. Each step requires specific reagents and conditions, such as:
Acylation: Using acyl chlorides or anhydrides in the presence of a base like pyridine.
Hydrazonation: Reacting with hydrazine derivatives under controlled temperature and pH.
Esterification: Using benzoyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in specialized coatings or adhesives.
Mechanism of Action
The mechanism of action of 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate would depend on its specific interactions with molecular targets. It may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl acetate
- 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl propionate
Uniqueness
The uniqueness of 5-(Benzoyloxy)-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
769148-53-0 |
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Molecular Formula |
C30H23N3O6 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
[3-benzoyloxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H23N3O6/c1-20-12-15-24(16-13-20)32-27(34)28(35)33-31-19-23-14-17-25(38-29(36)21-8-4-2-5-9-21)18-26(23)39-30(37)22-10-6-3-7-11-22/h2-19H,1H3,(H,32,34)(H,33,35)/b31-19+ |
InChI Key |
GRCDWYNVJARENT-ZCTHSVRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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